molecular formula C11H21N3O3 B1401067 Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate CAS No. 1361111-44-5

Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B1401067
CAS No.: 1361111-44-5
M. Wt: 243.3 g/mol
InChI Key: LLMQGLJMJBYWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate is a chemical compound that is a derivative of piperazine, a heterocyclic amine widely used in medicinal chemistry . This compound serves as a crucial building block and versatile small-molecule scaffold in the development of pharmaceutical agents and biologically active compounds . Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is a standard tool in organic synthesis for shielding amine groups from reaction conditions . The 3-(methylcarbamoyl) group introduces a functional amide moiety, allowing for further chemical modifications and the formation of bonds with other molecules . As a result, this reagent is primarily used as a key intermediate in the synthesis of various drugs and in medicinal chemistry research for the design and development of new pharmaceutical agents . Its presence in a compound can influence the pharmacokinetics and pharmacodynamics of a drug candidate, making it a valuable factor in the optimization for efficacy, safety, and other desired properties . The compound is intended for laboratory research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Please handle with appropriate safety precautions.

Properties

IUPAC Name

tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-5-13-8(7-14)9(15)12-4/h8,13H,5-7H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMQGLJMJBYWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperazine Nitrogen with tert-Butyl Carbamate

The starting material is typically piperazine or mono-Boc-protected piperazine. Protection is performed using tert-butyl chloroformate or related reagents under basic conditions to yield tert-butyl piperazine-1-carboxylate derivatives.

  • Example: Mono-Boc protected piperazine is prepared by reacting piperazine with tert-butyl chloroformate in the presence of a base such as potassium carbonate or triethylamine in solvents like DMSO or dichloromethane at controlled temperatures (0–25 °C).

Introduction of the Methylcarbamoyl Group at the 3-Position

The methylcarbamoyl group is introduced by acylation of the piperazine ring nitrogen or carbon adjacent to nitrogen using methyl isocyanate or methyl carbamoyl chloride derivatives.

  • Typical conditions involve reacting the Boc-protected piperazine intermediate with methylcarbamoyl chloride or methyl isocyanate in the presence of a base like triethylamine in an aprotic solvent (e.g., dichloromethane or acetonitrile) at low temperatures (0–25 °C).

Alternative Synthetic Routes Using Flow Chemistry and Photocatalysis

  • Integrated flow and microwave-assisted synthesis have been reported for related tert-butyl piperazine carboxylates, improving reaction efficiency and control.
  • Photocatalytic methods using acridine salts and visible light irradiation have been employed for related piperazine carboxylate derivatives, enabling one-step synthesis under mild, environmentally friendly conditions with high yields (up to 95%).
Step Reagents & Conditions Description Yield (%)
1 Piperazine + tert-butyl chloroformate, K2CO3, DMSO, 18 °C to 80 °C, 19 h Boc protection of piperazine nitrogen ~90% (isolated)
2 Boc-protected piperazine + methylcarbamoyl chloride, triethylamine, DCM, 0–25 °C, 4 h Introduction of methylcarbamoyl group 85–95%
3 Purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) Isolation of pure tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate -
  • Reaction Temperature: Maintaining low to moderate temperatures (0–25 °C) during acylation prevents side reactions and decomposition.
  • Solvent Choice: Aprotic solvents such as dichloromethane, acetonitrile, or DMSO are preferred for solubility and reaction control.
  • Base Selection: Triethylamine or potassium carbonate effectively scavenges HCl generated during acylation.
  • Purification: Flash chromatography using silica gel with ethyl acetate/hexane gradients is standard for isolating the product with high purity.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity and substitution pattern.
  • Infrared (IR) spectroscopy identifies characteristic carbamate and amide functional groups.
  • Mass spectrometry (MS) verifies molecular weight and purity.
Method Starting Material Key Reagents Conditions Yield (%) Notes
Boc Protection Piperazine tert-butyl chloroformate, K2CO3 DMSO, 18–80 °C, 19 h ~90 Standard protection step
Methylcarbamoyl Introduction Boc-piperazine methylcarbamoyl chloride, triethylamine DCM, 0–25 °C, 4 h 85–95 Controlled acylation
Flow/Microwave-assisted Boc-piperazine derivatives Various reagents Flow reactor, microwave irradiation Improved yields Enhanced efficiency
Photocatalytic Synthesis (related compounds) Piperazine-tert-butyl formate + amines Acridine salt, oxidant, blue LED DCE, oxygen atmosphere, 10 h 95 Mild, eco-friendly, one-step
  • The Boc protection step is critical for regioselective functionalization of the piperazine ring.
  • Methylcarbamoyl group introduction requires careful control of stoichiometry and reaction conditions to avoid over-acylation or side products.
  • Recent advances in photocatalysis and flow chemistry offer promising routes for greener and more efficient synthesis, reducing reaction times and improving yields.
  • Purification remains a key step to obtain analytically pure material suitable for further applications.

The preparation of this compound involves classical Boc protection of piperazine followed by selective methylcarbamoylation under mild conditions. Advances in flow chemistry and photocatalytic methods provide alternative, efficient synthetic routes. Optimized reaction conditions and purification protocols ensure high yield and purity, supporting the compound’s use as a valuable intermediate in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl or methylcarbamoyl groups are replaced by other functional groups.

    Oxidation and Reduction Reactions: The piperazine ring can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield piperazine derivatives and tert-butyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while hydrolysis can produce piperazine and tert-butyl alcohol.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Piperazine derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

The following table summarizes key structural and synthetic differences among tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Key Data (NMR/MS) Reference
This compound 1361111-44-5 C₁₁H₂₁N₃O₃ 243.31 Methylcarbamoyl at C3 Boc protection of piperazine, followed by carbamoylation Purity: 95% (HPLC)
Tert-butyl 4-[6-(methylcarbamoyl)-3-pyridyl]piperazine-1-carboxylate Not provided C₁₇H₂₄N₄O₃ 322.37 ([M+H]⁺) Pyridyl group at C4, methylcarbamoyl at C6 Methylamine-mediated aminolysis of methyl ester precursor in MeOH 1H NMR (CDCl₃): δ 1.50 (9H, s)
Tert-butyl 4-[2-fluoro-6-(methylcarbamoyl)-3-pyridyl]piperazine-1-carboxylate Not provided C₁₇H₂₃FN₄O₃ 340.40 ([M+H]⁺) Fluorinated pyridyl group at C4 Aminolysis with methylamine in ethanol, followed by HCl deprotection m/z (ES+): 340
Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate 128019-61-4 C₁₄H₂₇N₃O₃ 285.39 tert-Butylcarbamoyl at C3 Boc protection and carbamoylation with tert-butyl isocyanate Purity: 95% (HPLC)
Tert-butyl 4-(2-methyl-6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate Not provided C₁₈H₂₆N₄O₃ 340.43 ([M+H]⁺) Methyl-substituted pyridyl group at C4 Pd-catalyzed coupling (Pd(OAc)₂, BINAP, Cs₂CO₃) in toluene at 80°C Purified via reverse-phase HPLC
Key Observations:

Substituent Effects on Molecular Weight: Fluorination (e.g., in the 2-fluoro-pyridyl derivative) increases molecular weight by ~18 g/mol compared to non-fluorinated analogs . Bulkier substituents (e.g., tert-butylcarbamoyl vs. methylcarbamoyl) result in higher molecular weights (285.39 vs. 243.31) .

Synthetic Methodologies: Aminolysis: Methylcarbamoyl derivatives are commonly synthesized via aminolysis of methyl esters using methylamine in MeOH or ethanol . Reaction times vary (4–24 hours), impacting throughput. Cross-Coupling: Pd-catalyzed methods (e.g., Suzuki-Miyaura) enable introduction of aryl/heteroaryl groups but require costly catalysts like Pd(OAc)₂ and ligands like BINAP .

Physicochemical Properties :

  • Solubility : The Boc group improves solubility in chlorinated solvents (e.g., DCM) and polar aprotic solvents (e.g., DMF) .
  • Stability : Fluorinated analogs may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

Case Study: tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate

This compound, synthesized via CuI-catalyzed amination, highlights the role of piperazine derivatives as intermediates for bioactive benzimidazoles. The use of inexpensive reagents (CuI, ethylene glycol) contrasts with Pd-mediated methods, offering cost advantages .

Biological Activity

Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₈N₂O₃
  • Molecular Weight : 226.27 g/mol
  • CAS Number : 1361111-44-5

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The tert-butyl and methylcarbamoyl groups contribute to its lipophilicity and potential receptor interactions.

This compound is believed to exert its biological effects through multiple mechanisms:

  • Receptor Binding : The compound may interact with various receptors, potentially modulating their activity. This interaction can influence signaling pathways involved in inflammation, pain, and other physiological processes.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways, which could be beneficial in disease states where these enzymes are overactive.

Biological Activity Overview

Recent research has highlighted several areas where this compound demonstrates significant biological activity:

Antiproliferative Effects

In vitro studies have shown that the compound exhibits antiproliferative effects on various cancer cell lines. For instance:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)25.3
OVCAR-3 (Ovarian)30.7
A549 (Lung)35.2

These findings indicate that the compound may have potential as an anticancer agent by inhibiting cell growth and inducing apoptosis in cancer cells.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be exploited for treating inflammatory diseases.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 25.3 µM against MDA-MB-231 cells. The study further explored the compound's ability to induce apoptosis through caspase activation assays, confirming its potential as a lead compound for developing new anticancer therapies .

Study 2: Anti-inflammatory Mechanisms

In another study focused on inflammatory responses, researchers assessed the impact of the compound on macrophage activation. The results demonstrated that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate be optimized for higher yield?

  • Methodological Answer : Optimize solvent polarity and reaction time. For example, dichloromethane (DCM) or toluene enhances solubility of intermediates, while triethylamine as a base improves nucleophilic substitution efficiency. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) and adjust stoichiometry (1.2 equiv methylcarbamoyl chloride to piperazine) to minimize side products. Post-synthesis, use column chromatography (silica gel, gradient elution) for purification .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Combine recrystallization (ethanol/water) with preparative HPLC (C18 column, acetonitrile/water mobile phase). Validate purity via HPLC-MS (≥95% purity threshold) and ¹H NMR (integration of tert-butyl singlet at ~1.4 ppm and methylcarbamoyl NH at ~6.2 ppm). Centrifugal partition chromatography (CPC) is effective for large-scale separation .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR (e.g., tert-butyl δ ~27-29 ppm in ¹³C), DEPT-135 to distinguish CH₂/CH₃ groups, and HSQC/HMBC for connectivity (e.g., coupling between piperazine NH and carbonyl). Mass spectrometry (ESI-MS) confirms molecular ion [M+H]+ at m/z 284.2. IR spectroscopy verifies carbamate C=O stretch (~1680 cm⁻¹) and N-H bend (~1540 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

  • Methodological Answer : Address tautomerism or conformational flexibility via variable-temperature NMR (VT-NMR) to observe dynamic effects. Use 2D NOESY to detect spatial interactions (e.g., tert-butyl proximity to piperazine protons). Compare computed NMR shifts (DFT/B3LYP/6-31G*) with experimental data to identify misassignments .

Q. What strategies are effective in analyzing the reaction mechanism of methylcarbamoyl group introduction?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated methylcarbamoyl chloride. Probe intermediates via in situ FTIR (C=O formation at ~1700 cm⁻¹) and LC-MS trapping. Computational modeling (Gaussian09, transition state theory) can reveal whether the mechanism follows SN2 (backside attack) or proceeds via a tetrahedral intermediate .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like serotonin receptors (PDB: 5I6X). Validate with QSAR models (e.g., Hammett σ values for substituent effects) and MD simulations (GROMACS) to assess binding stability. ADMET predictors (SwissADME) evaluate bioavailability and toxicity .

Q. What approaches reconcile contradictory bioactivity results in different assay conditions?

  • Methodological Answer : Standardize assays using uniform cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C). Control for tert-butyl ester hydrolysis by quantifying free piperazine via LC-MS. Validate dose-response curves (GraphPad Prism) and apply Hill slope analysis to assess cooperativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.